molecular formula C10H12N4S B2447227 N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine CAS No. 2320820-77-5

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine

Cat. No.: B2447227
CAS No.: 2320820-77-5
M. Wt: 220.29
InChI Key: VCTPFTUWMQKCHH-UHFFFAOYSA-N
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Description

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is a heterocyclic compound that features both pyrimidine and isothiazole rings

Properties

IUPAC Name

N-(5,6-dimethylpyrimidin-4-yl)-3-methyl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-4-9(15-14-6)13-10-7(2)8(3)11-5-12-10/h4-5H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPFTUWMQKCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine typically involves the condensation of 5,6-dimethylpyrimidine-4-amine with 3-methylisothiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is unique due to the presence of both pyrimidine and isothiazole rings, which confer distinct chemical and biological properties.

Biological Activity

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted at the 5 and 6 positions with methyl groups, and an isothiazole moiety with a methyl group at the 3 position. This combination is believed to enhance its biological activity compared to other similar compounds.

Molecular Formula: C10H12N4S
SMILES Representation: CC1=NC(=S)N(C(=N1)C)C
InChIKey: DOJFXLDIDRNTEY-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The primary method involves condensing 5,6-dimethylpyrimidine-4-amine with 3-methylisothiazole-5-carboxylic acid or its derivatives.
  • Reagents Used : Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base.
  • Solvent Choices : The reaction is often performed in solvents like dichloromethane or acetonitrile , under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing isothiazole rings are particularly effective against various pathogens due to their ability to disrupt cellular processes.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh
Aspergillus nigerModerate

The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial effects. Its activity surpasses that of several commercial antibiotics, indicating its potential as a therapeutic agent.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways of microbial cells, leading to cell wall disruption and ultimately cell death.

Case Studies and Research Findings

Several studies have investigated the biological applications of this compound:

  • Antifungal Activity Study : A study evaluated the antifungal properties of various derivatives, including this compound. Results indicated significant effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with minimal inhibitory concentrations lower than those of standard antifungal agents .
  • Comparative Analysis with Other Compounds : In comparative studies involving similar compounds, this compound consistently demonstrated superior activity against both bacterial and fungal pathogens .

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